2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine
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Overview
Description
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products This particular compound features a fluorophenyl group attached to a methoxy group, which is further connected to a methylpyrazine ring
Preparation Methods
The synthesis of 2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-methylpyrazine.
Reaction Conditions: The 3-fluorophenol is first converted to its corresponding methoxy derivative using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The methoxy derivative is then coupled with 3-methylpyrazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy and methylpyrazine moieties contribute to its overall stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine can be compared with other similar compounds such as:
- 2-[(2-Fluorophenyl)methoxy]-3-methylpyrazine
- 2-[(4-Fluorophenyl)methoxy]-3-methylpyrazine
- 2-[(3-Fluorophenyl)methoxy]-4-methylpyrazine
These compounds share similar structural features but differ in the position of the fluorine atom or the methyl group. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-12(15-6-5-14-9)16-8-10-3-2-4-11(13)7-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPIVWTNOPSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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